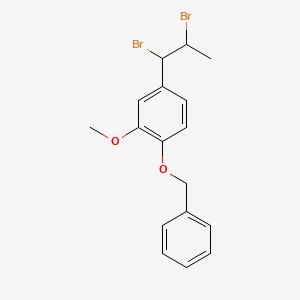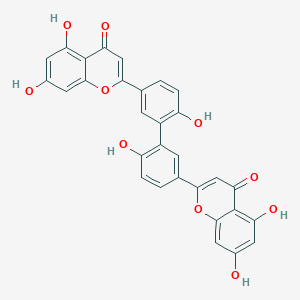![molecular formula C15H13N B14751012 1,3-Dimethylbenzo[f]quinoline CAS No. 834-98-0](/img/structure/B14751012.png)
1,3-Dimethylbenzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylbenzo[f]quinoline is a heterocyclic aromatic compound with the molecular formula C15H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethylbenzo[f]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of β-aryl propionitrile derivatives with aryl lithiums and water can produce 1,3-diphenylpropan-1-imines, which are then treated with N-iodosuccinimide via iminyl radical-mediated cyclization under transition metal-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethylbenzo[f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinolines .
Applications De Recherche Scientifique
1,3-Dimethylbenzo[f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For instance, some derivatives of benzo[f]quinoline have been shown to interact with ATP synthase and topoisomerase II, inhibiting their activity and leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1,3-Dimethylbenzo[f]quinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Another methyl-substituted quinoline with different properties.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
834-98-0 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1,3-dimethylbenzo[f]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-11(2)16-14-8-7-12-5-3-4-6-13(12)15(10)14/h3-9H,1-2H3 |
Clé InChI |
TXCVRHZUZDGWBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



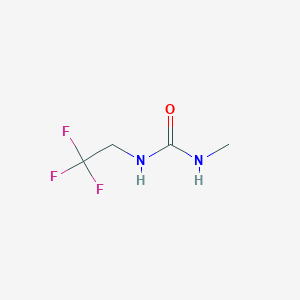
![3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14750937.png)

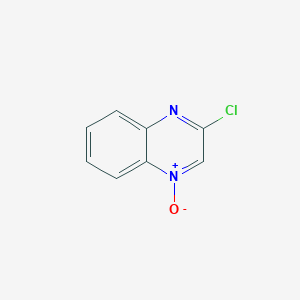
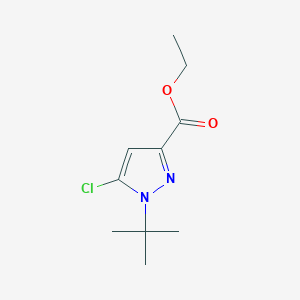
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
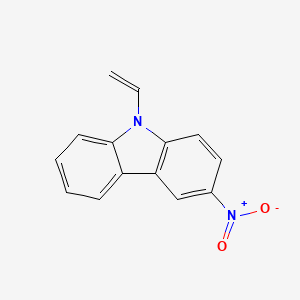

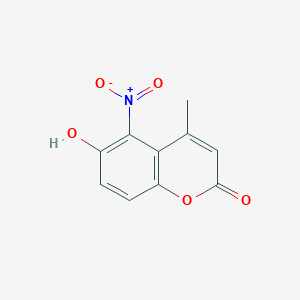
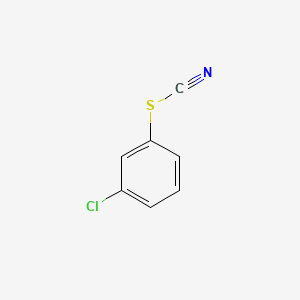
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
